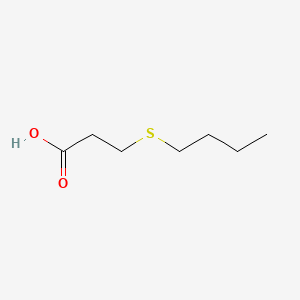

3-(butylthio)propanoic acid

Description

The exact mass of the compound Propanoic acid, 3-(butylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(butylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(butylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHTXRXGNYVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278618 | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-73-9 | |

| Record name | 3-(Butylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(butylthio)propanoic acid chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-(butylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

3-(butylthio)propanoic acid is an organosulfur compound featuring a carboxylic acid functional group and a butyl thioether. Its structure is characterized by a propanoic acid backbone with a butyl group attached via a sulfur atom at the 3-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of 3-(butylthio)propanoic acid

| Property | Value | Source(s) |

| CAS Number | 22002-73-9 | [1] |

| Molecular Formula | C7H14O2S | [1] |

| Molecular Weight | 162.25 g/mol | [1] |

| Boiling Point | 270.7 ± 23.0 °C at 760 mmHg (for isomer 3-(sec-butylthio)propionic acid) | |

| Density | 1.1 ± 0.1 g/cm³ (for isomer 3-(sec-butylthio)propionic acid) | |

| Canonical SMILES | CCCCSCCC(=O)O |

Note: Specific experimental data for the boiling point and density of the n-butyl isomer were not available. Data for the sec-butyl isomer is provided for approximation.

Safety and Handling

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Disclaimer: This classification is inferred from related compounds and should be used for guidance only. A comprehensive risk assessment should be conducted before handling.

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Synthesis of 3-(butylthio)propanoic acid

The synthesis of 3-(butylthio)propanoic acid can be effectively achieved via a nucleophilic thiol-Michael addition reaction. This method involves the addition of a thiol (1-butanethiol) across the double bond of an α,β-unsaturated carbonyl compound (acrylic acid). The reaction is typically catalyzed by a base or a nucleophile.[4][5][6]

Experimental Protocol: Michael Addition of 1-Butanethiol to Acrylic Acid

This protocol describes a general procedure for the synthesis of 3-(butylthio)propanoic acid.

Materials:

-

1-Butanethiol

-

Acrylic Acid

-

Triethylamine (catalyst)

-

Dichloromethane (solvent)

-

1 M Hydrochloric Acid

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve acrylic acid (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Thiol: Add 1-butanethiol (1.1 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield pure 3-(butylthio)propanoic acid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(butylthio)propanoic acid.

Biological Activity and Potential Applications

While no specific studies on the biological activity of 3-(butylthio)propanoic acid were identified, the activities of related compounds provide insights into its potential roles and applications.

Analogy to 3-(methylthio)propanoic acid (MTPA)

3-(methylthio)propanoic acid (MTPA), a close structural analog, is a known intermediate in the metabolism of methionine.[7][8] MTPA has demonstrated antifungal and nematicidal properties.[7] Its biological effects are believed to be mediated through its metabolic conversion to methanethiol and subsequently to hydrogen sulfide (H₂S), a significant gasotransmitter involved in various signaling pathways.[7] It is plausible that 3-(butylthio)propanoic acid could be metabolized in a similar fashion, potentially releasing butanethiol and H₂S, and thus may exhibit analogous biological activities.

Propionic Acid Metabolism

The propanoic acid moiety of the molecule is a key feature. In mammals, propionic acid is metabolized via conversion to propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized and rearranged to form succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid (TCA) cycle, a central pathway in cellular energy metabolism.[9][10] This suggests that 3-(butylthio)propanoic acid could potentially enter cellular metabolism following cleavage of the thioether bond.

Potential Signaling Pathway

Based on the metabolism of the related compound MTPA to H₂S, a hypothetical signaling pathway for 3-(butylthio)propanoic acid can be proposed.

Caption: Hypothetical metabolic and signaling pathway of 3-(butylthio)propanoic acid.

Applications in Drug Development

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] Although 3-(butylthio)propanoic acid lacks an aryl group, its propanoic acid structure suggests it could serve as a scaffold or starting material in the synthesis of novel therapeutic agents. The thioether linkage offers a site for further chemical modification, allowing for the development of derivatives with tailored properties.

Conclusion

3-(butylthio)propanoic acid is a thioether derivative of propanoic acid with potential for further investigation. While specific data on its physical properties and biological activities are limited, its synthesis is straightforward via Michael addition. Based on the activities of related compounds, it may possess interesting biological properties and could serve as a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aquila.usm.edu [aquila.usm.edu]

- 5. researchgate.net [researchgate.net]

- 6. hereon.de [hereon.de]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Synthesis Pathways for 3-(Butylthio)propanoic Acid: A Technical Guide

Introduction

3-(Butylthio)propanoic acid is a sulfur-containing carboxylic acid with applications in various fields of chemical synthesis and materials science. Its structure, featuring a flexible butylthio side chain and a terminal carboxylic acid group, makes it a versatile building block. This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(butylthio)propanoic acid, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in their work.

Primary Synthesis Pathway: Nucleophilic Substitution of Butyl Halide with 3-Mercaptopropanoic Acid

The most common and efficient method for the synthesis of 3-(butylthio)propanoic acid is the nucleophilic substitution reaction between 3-mercaptopropanoic acid and a butyl halide (e.g., butyl bromide or butyl chloride). This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

A particularly effective variation of this method utilizes microwave assistance to accelerate the reaction, leading to high yields in short reaction times.[1]

Reaction Scheme:

Caption: Nucleophilic substitution pathway for 3-(butylthio)propanoic acid synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported green and efficient preparation method.[1]

Materials:

-

3-Mercaptopropanoic acid

-

n-Butyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

In a microwave-transparent reaction vessel, dissolve 3-mercaptopropanoic acid and a stoichiometric equivalent of sodium hydroxide in ethanol.

-

Add a stoichiometric equivalent of n-butyl bromide to the solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 80 °C or 120 °C) for a specified time (e.g., 10 minutes).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-(butylthio)propanoic acid.

-

Further purification can be achieved by column chromatography if necessary.

Quantitative Data

The following table summarizes the yields of 3-(alkylthio)propanoic acids synthesized via the microwave-assisted method using various alkyl halides.[1]

| Entry | Alkyl Halide (R-X) | Product | Isolated Yield (%) | Ratio of Acid to Ester |

| 1 | n-Butyl bromide | 3-(Butylthio)propanoic acid | 89 | 99 : 1 |

| 2 | n-Pentyl bromide | 3-(Pentylthio)propanoic acid | 94 | 99 : 1 |

| 3 | n-Hexyl bromide | 3-(Hexylthio)propanoic acid | 94 | 99 : 1 |

| 4 | Benzyl chloride | 3-(Benzylthio)propanoic acid | 77 | 99 : 1 |

| 5 | Allyl bromide | 3-(Allylthio)propanoic acid | 97 | 99 : 1 |

Alternative Synthesis Pathway: Michael Addition

An alternative approach for the synthesis of 3-(butylthio)propanoic acid is the Michael addition of n-butanethiol to acrylic acid. This reaction is typically base-catalyzed and involves the conjugate addition of the thiol to the α,β-unsaturated carbonyl compound.

Reaction Scheme:

Caption: Michael addition pathway for 3-(butylthio)propanoic acid synthesis.

Experimental Protocol: Base-Catalyzed Michael Addition

Materials:

-

n-Butanethiol

-

Acrylic acid

-

A suitable base catalyst (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., water, ethanol, or solvent-free)

Procedure:

-

Combine acrylic acid and the chosen solvent in a reaction flask.

-

Add the base catalyst to the mixture.

-

Slowly add n-butanethiol to the reaction mixture, controlling the temperature as the reaction can be exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Upon completion, neutralize the catalyst with an acid if necessary.

-

Isolate the product by extraction or distillation.

-

Purify the product as needed, for example, by vacuum distillation.

Quantitative Data

While this is a plausible synthetic route, specific yield data for the direct synthesis of 3-(butylthio)propanoic acid via this method was not detailed in the provided search results. However, the addition of hydrogen sulfide to acrylic acid to form 3-mercaptopropionic acid is a well-established industrial process with high yields, often exceeding 97%.[2] This suggests that the analogous addition of an alkylthiol should also be efficient under optimized conditions.

Synthesis of Precursor: 3-Mercaptopropanoic Acid

The primary starting material, 3-mercaptopropanoic acid, is commercially available but can also be synthesized in the laboratory. The industrial synthesis involves the addition of hydrogen sulfide (H₂S) to acrylic acid.[2][3]

Reaction Scheme:

References

An In-depth Technical Guide to 3-(butylthio)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Butylthio)propanoic acid, a sulfur-containing carboxylic acid, holds potential as a versatile chemical intermediate in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical identifiers, physical properties, and detailed synthesis protocols. While direct biological data on 3-(butylthio)propanoic acid is limited, this document explores the known biological activities and metabolic pathways of structurally related thioether and short-chain fatty acid compounds to infer potential areas of investigation and application in drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and similar molecules.

Chemical Identifiers and Properties

3-(Butylthio)propanoic acid is a relatively simple molecule combining a propanoic acid backbone with a butyl thioether substituent. Its fundamental properties are summarized below.

| Identifier/Property | Value | Reference |

| CAS Number | 22002-73-9 | [1] |

| Molecular Formula | C₇H₁₄O₂S | [1] |

| Molecular Weight | 162.25 g/mol | [1] |

| IUPAC Name | 3-(Butylsulfanyl)propanoic acid | |

| Canonical SMILES | CCCCSCCC(=O)O | |

| Physical Form | Colorless oil | [2] |

Synthesis of 3-(butylthio)propanoic acid

An efficient and environmentally conscious method for the synthesis of 3-(alkylthio)propionic acids, including the butyl derivative, has been developed. This approach utilizes a microwave-assisted reaction that offers high yields and selectivity.[2][3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of 3-(butylthio)propanoic acid from 3-mercaptopropionic acid and a butyl halide.

Materials:

-

3-mercaptopropionic acid

-

Butyl bromide (or other butyl halide)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in ethanol.

-

Add 3-mercaptopropionic acid to the ethanolic sodium hydroxide solution.

-

Introduce the butyl halide to the reaction mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C or 120°C) for a specified duration. The reaction progress can be monitored by appropriate analytical techniques.

-

Upon completion, cool the reaction mixture.

-

Acidify the mixture to a pH of approximately 1-2 using a suitable acid (e.g., concentrated HCl).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using flash column chromatography to obtain the final 3-(butylthio)propanoic acid.

Reaction Yields

The microwave-assisted synthesis has been shown to produce 3-(alkylthio)propionic acids in good yields. The table below summarizes the reported yields for the synthesis of 3-(butylthio)propanoic acid under specific conditions.[2]

| Reactants | Temperature (°C) | Yield (%) |

| 3-mercaptopropionic acid, Butyl bromide, NaOH, Ethanol | 80 | 89 |

Potential Biological Significance and Therapeutic Applications (Inferred from Related Compounds)

Direct research into the biological activities and signaling pathways of 3-(butylthio)propanoic acid is not extensively documented. However, by examining related compounds, we can infer potential areas for future investigation.

Insights from 3-(Methylthio)propanoic Acid (MTPA)

3-(Methylthio)propanoic acid (MTPA), a close structural analog, is a known intermediate in the metabolism of methionine.[4][5] Its biological effects are thought to be mediated through its metabolic conversion to methanethiol and subsequently to hydrogen sulfide (H₂S), a recognized gasotransmitter involved in various signaling pathways.[4] MTPA itself has demonstrated antifungal and potential antineoplastic properties.[4] Given the structural similarity, it is plausible that 3-(butylthio)propanoic acid could also serve as a precursor for the release of sulfur-containing signaling molecules or exhibit its own intrinsic biological activities.

Role of Short-Chain Fatty Acids (SCFAs) and Thioethers in Cellular Signaling

Propionic acid is a short-chain fatty acid (SCFA) that plays a significant role in gut health and systemic metabolism. SCFAs can modulate inflammatory responses and influence glucose and lipid metabolism through various signaling pathways, including the activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). Furthermore, certain thioether compounds have been shown to inhibit fatty acid synthase (FAS), an enzyme implicated in metabolic syndrome.[6] The dual nature of 3-(butylthio)propanoic acid as both a thioether and a propionic acid derivative suggests it could potentially interact with these pathways.

Visualizing Chemical and Biological Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 3-(butylthio)propanoic acid.

Hypothetical Metabolic Pathway

Based on the metabolism of the related compound 3-(methylthio)propanoic acid, a hypothetical metabolic pathway for 3-(butylthio)propanoic acid is proposed below. This pathway could involve enzymatic cleavage of the thioether bond, potentially releasing butanethiol, which may have its own biological effects.

Conclusion and Future Directions

3-(Butylthio)propanoic acid is a readily synthesizable molecule with a chemical structure that suggests potential for interesting biological activities. While current research on this specific compound is sparse, the known roles of its structural relatives, such as 3-(methylthio)propanoic acid and other short-chain fatty acids, provide a strong rationale for further investigation. Future research should focus on elucidating the specific biological effects of 3-(butylthio)propanoic acid, including its potential interactions with cellular signaling pathways, its metabolic fate, and its viability as a lead compound or intermediate in drug discovery programs. The detailed synthesis protocol provided herein offers a solid starting point for producing this compound for further in vitro and in vivo studies.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. An Improved and Green Preparation of 3-(Alkylthio)propionic Acids [agris.fao.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 3-(butylthio)propanoic acid

An In-depth Technical Guide on the Physical Properties of 3-(butylthio)propanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical Properties

3-(butylthio)propanoic acid, with the CAS number 22002-73-9, is an organic compound featuring a carboxylic acid and a thioether functional group.[1] Its physical characteristics are crucial for handling, formulation, and application in various scientific contexts.

Data Presentation

The and a related isomer are summarized in the table below.

| Property | 3-(butylthio)propanoic acid | 3-(sec-butylthio)propionic acid (Isomer) |

| Molecular Formula | C₇H₁₄O₂S[1] | C₇H₁₄O₂S[2] |

| Molecular Weight | 162.25 g/mol [1] | Not specified |

| Density | 1.062 g/cm³[3] | 1.1 ± 0.1 g/cm³[2] |

| Boiling Point | 278.3 °C at 760 mmHg[3][4] | 270.7 ± 23.0 °C at 760 mmHg[2] |

| Melting Point | No data available | No data available |

| Flash Point | 122.1 °C[3] | Not applicable |

| Solubility | Inferred to have some solubility in water and good solubility in organic solvents. | Inferred to have some solubility in water and good solubility in organic solvents. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key .

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions to a liquid state and can be determined using a capillary tube method with a melting point apparatus.[8][9]

-

Sample Preparation: A small amount of the solid compound is finely crushed. The open end of a capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 2-3 mm.[10]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate.[8] The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11] For a pure compound, this range is typically narrow.[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] A common method for its determination is the capillary method.[13]

-

Sample Preparation: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[12][14]

-

Apparatus Setup: The test tube is heated in a controlled manner, often using an oil bath or a heating block. A thermometer is positioned to measure the temperature of the vapor.[14]

-

Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[13] The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[15]

-

Measurement of Volume: A precise volume of the liquid is measured using a volumetric flask or a graduated cylinder.[15][16]

-

Measurement of Mass: The mass of the empty container is measured. The container is then filled with the liquid to the calibrated mark, and the total mass is measured. The mass of the liquid is the difference between the two measurements.[16]

-

Calculation: Density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[16]

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and functional groups.[17]

-

Qualitative Assessment: A small, measured amount of 3-(butylthio)propanoic acid is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, diethyl ether).[18]

-

Observation: The mixture is vigorously shaken.[18] The substance is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all.[19]

-

Acid-Base Solubility: To further characterize an organic acid, its solubility in aqueous base solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) and aqueous acid solutions (e.g., 5% hydrochloric acid) is tested.[17][18] An acidic compound like 3-(butylthio)propanoic acid is expected to be soluble in dilute aqueous base.[20]

Visualizations

The following diagram illustrates the general workflow for the characterization of the physical properties of an organic compound such as 3-(butylthio)propanoic acid.

References

- 1. scbt.com [scbt.com]

- 2. 24383-15-1_3-(sec-Butylthio)propionic acidCAS号:24383-15-1_3-(sec-Butylthio)propionic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 3-(Butylthio)propanoic acid | CAS 22002-73-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22002-73-9 Name: [xixisys.com]

- 5. atamankimya.com [atamankimya.com]

- 6. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. apexbt.com [apexbt.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. jove.com [jove.com]

- 14. byjus.com [byjus.com]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. homesciencetools.com [homesciencetools.com]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. bellevuecollege.edu [bellevuecollege.edu]

Spectroscopic Characterization of 3-(butylthio)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(butylthio)propanoic acid. The document details the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and outlines the standard experimental protocols for their acquisition. This guide is intended to assist researchers in the identification, purification, and quality control of 3-(butylthio)propanoic acid.

Chemical Structure and Properties

-

IUPAC Name: 3-(Butylsulfanyl)propanoic acid

-

Molecular Formula: C₇H₁₄O₂S

-

Molecular Weight: 162.25 g/mol [1]

-

CAS Number: 22002-73-9[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3-(butylthio)propanoic acid. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | COOH |

| ~2.75 | Triplet | 2H | -S-CH₂-CH₂-COOH |

| ~2.65 | Triplet | 2H | -S-CH₂-CH₂-COOH |

| ~2.55 | Triplet | 2H | -S-CH₂-CH₂-CH₂-CH₃ |

| ~1.55 | Sextet | 2H | -S-CH₂-CH₂-CH₂-CH₃ |

| ~1.38 | Sextet | 2H | -S-CH₂-CH₂-CH₂-CH₃ |

| ~0.90 | Triplet | 3H | -S-CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | COOH |

| ~35 | -S-CH₂-C H₂-COOH |

| ~32 | -S-C H₂-CH₂-CH₂-CH₃ |

| ~31 | -S-CH₂-C H₂-COOH |

| ~28 | -S-CH₂-C H₂-CH₂-CH₃ |

| ~22 | -S-CH₂-CH₂-C H₂-CH₃ |

| ~13 | -S-CH₂-CH₂-CH₂-C H₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2960, 2930, 2870 | Medium-Strong | C-H stretch (Alkyl) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1410-1440 | Medium | C-O-H bend |

| 1210-1320 | Medium | C-O stretch |

| 600-700 | Weak-Medium | C-S stretch |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 117 | [M - COOH]⁺ |

| 89 | [M - CH₂CH₂COOH]⁺ |

| 73 | [CH₂CH₂COOH]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of 3-(butylthio)propanoic acid is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) at a low concentration (e.g., 1 mg/mL).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3-(butylthio)propanoic acid using the described spectroscopic techniques.

Caption: Workflow for Structural Elucidation.

References

The Solubility Profile of 3-(butylthio)propanoic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(butylthio)propanoic acid. Given the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes information on structurally similar molecules, outlines detailed experimental protocols for solubility determination, and explores potential biological relevance to offer a valuable resource for laboratory and development work.

Physicochemical Properties

3-(Butylthio)propanoic acid is a carboxylic acid containing a thioether linkage. Its structure, featuring a polar carboxylic acid head and a nonpolar butyl tail, suggests it will exhibit solubility in a range of organic solvents and limited, pH-dependent solubility in aqueous solutions.

Solubility Data

Table 1: Solubility of 3-(methylthio)propanoic Acid in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Comments |

| Dimethyl Sulfoxide (DMSO) | ≥ 23 | Not Specified | High solubility is expected due to the polar aprotic nature of DMSO. |

| Ethanol (EtOH) | ≥ 18.7 | Not Specified | Good solubility is anticipated in polar protic solvents like ethanol. |

| Water | ≥ 20.8 | Not Specified | Solubility is likely pH-dependent; at neutral or acidic pH, the protonated carboxylic acid is less soluble than its deprotonated form at basic pH. |

Data for 3-(methylthio)propanoic acid.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 3-(butylthio)propanoic acid can be achieved through various established laboratory methods. The choice of method will depend on the required accuracy and the nature of the solvent.

Qualitative to Semi-Quantitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

3-(butylthio)propanoic acid

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add approximately 25 mg of 3-(butylthio)propanoic acid to a test tube.

-

Add 0.25 mL of the selected solvent to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Observe the solution. If the solid has completely dissolved, the compound is considered soluble at a concentration of at least 100 mg/mL.

-

If the solid has not completely dissolved, add another 0.25 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

-

Record the approximate volume of solvent required to dissolve the solute to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination by Saturation Method

This method provides a precise measurement of solubility.

Materials:

-

3-(butylthio)propanoic acid

-

Selected solvent

-

Scintillation vials or other sealable containers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of 3-(butylthio)propanoic acid to a known volume of the solvent in a sealable container.

-

Seal the container and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm that excess solid is still present.

-

Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of 3-(butylthio)propanoic acid using a validated analytical method such as HPLC.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Potential Biological Relevance

While direct studies on the biological activity of 3-(butylthio)propanoic acid are limited, research on the closely related 3-(methylthio)propanoic acid has demonstrated significant nematicidal activity. This suggests that compounds within this structural class may have potential applications in agriculture or as leads for the development of new therapeutic agents.

The following diagram illustrates a hypothetical pathway for investigating the biological activity of 3-(butylthio)propanoic acid, inspired by the findings for its methyl analogue.

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-(butylthio)propanoic acid for researchers and professionals in drug development. While direct quantitative data remains to be established, the provided information on related compounds and detailed experimental protocols offers a robust framework for initiating laboratory work. The potential for biological activity, suggested by studies on a close structural analogue, warrants further investigation into the applications of this compound.

Navigating the Uncharted Territory of 3-(butylthio)propanoic acid: A Guide to Potential Biological Activities Based on Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 3-(butylthio)propanoic acid is scarce in publicly available literature. This guide provides an overview of its synthesis and explores potential biological activities by drawing inferences from the well-documented properties of structurally similar compounds, namely 3-(methylthio)propanoic acid and the broader class of propionic acid derivatives. The information presented herein is intended to highlight areas for future research and should not be interpreted as established biological functions of 3-(butylthio)propanoic acid.

Introduction to 3-(butylthio)propanoic acid

3-(butylthio)propanoic acid is an organosulfur compound belonging to the family of thiopropanoic acid derivatives. While its specific biological roles are yet to be extensively investigated, its structural similarity to other biologically active molecules suggests it may possess noteworthy pharmacological properties. This document aims to provide a comprehensive overview of what can be inferred about the potential biological activities of 3-(butylthio)propanoic acid based on current knowledge of related compounds.

Synthesis of 3-(butylthio)propanoic acid

The synthesis of 3-(alkylthio)propanoic acids, including the butyl derivative, has been described in the literature. One common method involves the reaction of 3-mercaptopropionic acid with an appropriate alkyl halide. For the synthesis of 3-(butylthio)propanoic acid, this would involve the reaction of 3-mercaptopropionic acid with a butyl halide (e.g., butyl bromide or butyl chloride) under basic conditions. Microwave-assisted synthesis has been shown to be an efficient method for preparing such compounds, yielding good product quantities.

Insights from a Close Relative: 3-(methylthio)propanoic acid

A significant portion of the available research focuses on 3-(methylthio)propanoic acid (MTPA), a structurally analogous compound that is an intermediate in methionine metabolism. The biological activities of MTPA may offer valuable clues into the potential functions of 3-(butylthio)propanoic acid.

Role in Methionine Metabolism

In mammals, L-methionine can be metabolized to α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form MTPA. MTPA is further metabolized to produce methanethiol, which can be converted to hydrogen sulfide (H₂S), a known gasotransmitter with diverse signaling roles.

Below is a diagram illustrating the metabolic pathway of 3-(methylthio)propanoic acid.

An In-depth Technical Guide to the Research Applications of Sulfur-Containing Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research applications of sulfur-containing carboxylic acids, with a focus on their therapeutic potential and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Therapeutic Applications and Efficacy

Sulfur-containing carboxylic acids represent a diverse class of molecules with a broad spectrum of therapeutic applications, primarily attributed to their antioxidant, anti-inflammatory, and chelating properties. Key compounds such as alpha-lipoic acid (ALA), N-acetylcysteine (NAC), and penicillamine have been extensively studied and utilized in clinical practice.

Alpha-Lipoic Acid (ALA) in Diabetic Neuropathy and Skin Aging

Alpha-lipoic acid is a potent antioxidant that has shown significant efficacy in the management of diabetic peripheral neuropathy. Clinical studies have demonstrated its ability to improve neuropathic symptoms and nerve function. Furthermore, its antioxidant and anti-inflammatory properties have led to its investigation in dermatology for its anti-aging effects.

Table 1: Efficacy of Alpha-Lipoic Acid in Clinical Trials

| Indication | Compound | Dosage | Duration | Key Findings | Reference |

| Diabetic Peripheral Neuropathy | Alpha-Lipoic Acid | 600 mg/day (oral) | 4 years | Clinically meaningful improvement and prevention of progression of neuropathic impairments. | [1] |

| Diabetic Peripheral Neuropathy | Alpha-Lipoic Acid | 600 mg/day (IV) | 3 weeks | Significant reduction in neuropathic pain. | [2] |

| Diabetic Polyneuropathy | Alpha-Lipoic Acid | 600 mg/day (oral) | 6 months | No significant effect on neuropathy symptoms or impairment. | [3] |

| Photoaging of Facial Skin | 5% Alpha-Lipoic Acid Cream | Twice daily | 12 weeks | Significant improvement in clinical characteristics of photoaging, including a 50.8% average decrease in skin roughness. | [4][5] |

| Skin Biomechanical Properties | 5% Alpha-Lipoic Acid Cream | - | 4 weeks | Improvement in skin firmness and elasticity. | [6] |

N-Acetylcysteine (NAC) in Respiratory Diseases

N-acetylcysteine is a mucolytic agent and antioxidant that has been investigated for its potential to reduce exacerbations in chronic obstructive pulmonary disease (COPD).

Table 2: Efficacy of N-Acetylcysteine in COPD Clinical Trials

| Study Population | Compound | Dosage | Duration | Key Findings | Reference |

| Patients with Chronic Bronchitis or COPD | N-Acetylcysteine | ≥1200 mg/day (high dose) | - | Significant reduction in exacerbation rate (Relative Risk: 0.75). | [7] |

| Patients with Chronic Bronchitis or COPD | N-Acetylcysteine | 600 mg/day (low dose) | - | Significant protection against exacerbations (Relative Risk: 0.76). | [7] |

| Patients with Mild-to-Moderate COPD | N-Acetylcysteine | 600 mg twice daily | 2 years | 24% lower annual rate of moderate or severe exacerbations compared to placebo. | [8] |

| Patients with COPD | N-Acetylcysteine | 600 mg/day | 3 years | Ineffective in preventing the deterioration of lung function and exacerbations. | [3][9] |

Penicillamine in Wilson's Disease and Rheumatoid Arthritis

Penicillamine is a chelating agent used in the treatment of Wilson's disease to reduce excess copper levels. It has also been used as a disease-modifying antirheumatic drug (DMARD) in rheumatoid arthritis.

Table 3: Efficacy of Penicillamine in Clinical Trials

| Indication | Compound | Dosage | Duration | Key Findings | Reference |

| Wilson's Disease | D-Penicillamine | - | - | Urinary copper excretion gradually leveled off to ~50% of initial values. | [10] |

| Wilson's Disease | D-Penicillamine | - | 1 and 2 years | Significant falls in both basal and post-penicillamine urinary copper excretion. | [11] |

| Wilson's Disease (Compliant Patients) | D-Penicillamine | - | 48-hour cessation | Normalization of urinary copper excretion (<50 μg/24 h) in 91% of patients. | [12] |

| Rheumatoid Arthritis | D-Penicillamine | 500 to <1000 mg/day (moderate dose) | 6 months | Statistically significant benefit in tender joint counts, pain, and physician's global assessments. | [10][13] |

| Rheumatoid Arthritis | D-Penicillamine | 100 mg/day | 24 weeks | 65% improvement in the drug group compared to 27% in the control group based on physicians' global judgment. | [14] |

| Juvenile Chronic Arthritis | D-Penicillamine | - | 6 months | Improvement in the total number of stiff and painful joints, and total severity index of joint pain. | [15] |

Anticancer and Anti-inflammatory Activity

Various sulfur-containing carboxylic acid derivatives have demonstrated potential as anticancer and anti-inflammatory agents in preclinical studies.

Table 4: In Vitro Anticancer and Anti-inflammatory Activity (IC50 Values)

| Compound Class | Cell Line/Target | Activity | IC50 Value | Reference |

| Thiobarbiturate-based s-triazine hydrazones | HepG2 (Hepatocellular Carcinoma) | Anticancer | 3.8 ± 0.3 µg/mL | [2] |

| Thiobarbiturate-based s-triazine hydrazones | HCT-116 (Colon Cancer) | Anticancer | 1.9 ± 0.4 µg/mL | [2] |

| 2,4-disubstituted-2-thiopyrimidine derivatives | HepG2 (Hepatocellular Carcinoma) | Anticancer | - | [16] |

| 2,4-disubstituted-2-thiopyrimidine derivatives | UO-31 (Renal Cell Carcinoma) | Anticancer | - | [16] |

| Sulindac Sulfide | Cytochrome P450 4A11 (HLMs) | Inhibition | 6.16 µM | [11][17] |

| Sulindac | Cytochrome P450 4A11 (HLMs) | Inhibition | 52.7 µM | [11][17] |

| Sulindac Sulfone | Cytochrome P450 4A11 (HLMs) | Inhibition | 71.6 µM | [11][17] |

Key Signaling Pathways

The therapeutic effects of sulfur-containing carboxylic acids are often mediated through the modulation of critical intracellular signaling pathways involved in inflammation, oxidative stress, and metabolism.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Alpha-lipoic acid has been shown to inhibit this pathway.

Alpha-lipoic acid inhibits the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκB. This prevents the degradation of IκB and the subsequent translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[18][19][20][21]

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Organosulfur compounds, including alpha-lipoic acid, can activate this pathway to enhance endogenous antioxidant defenses.

Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. Organosulfur compounds can inhibit Keap1, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.[4][13][18][20]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial sensor of cellular energy status. Alpha-lipoic acid has been shown to activate this pathway, leading to beneficial metabolic effects.

Alpha-lipoic acid activates AMPK, which in turn stimulates PGC-1α, a master regulator of mitochondrial biogenesis. Activated AMPK also promotes glucose uptake and fatty acid oxidation, contributing to improved cellular energy metabolism.[16][17][22][23][24]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of sulfur-containing carboxylic acids.

Synthesis of Thioacetic Acid

Objective: To synthesize thioacetic acid from acetic anhydride and hydrogen sulfide.[1][2][25][26][27]

Materials:

-

Acetic anhydride (95%)

-

Hydrogen sulfide gas

-

Powdered sodium hydroxide

-

Anhydrous calcium sulfate (Drierite)

-

Mercury

-

Glass beads

-

Phosphorus pentasulfide (alternative method)

-

Glacial acetic acid (alternative method)

Procedure:

-

Set up a reaction flask with a stirrer, condenser, gas inlet tube, and thermometer.

-

Connect the gas inlet tube to a hydrogen sulfide source through a drying tube containing anhydrous calcium sulfate and a safety bubbler with mercury.

-

To the flask, add 107 g (100 ml, 1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.

-

Start the stirrer and pass hydrogen sulfide gas into the mixture as rapidly as possible.

-

The temperature will rise to 50-55°C; maintain this temperature with intermittent cooling.

-

Continue the reaction for approximately 6 hours, or until the absorption of hydrogen sulfide ceases.

-

Transfer the reaction mixture to a Claisen flask and distill rapidly at 200 mm Hg to separate the product from sodium salts.

-

Collect the distillate of thioacetic acid and acetic acid (b.p. 35–82°C/200 mm).

-

Fractionally distill the collected liquid at atmospheric pressure to obtain pure thioacetic acid (b.p. 86–88°C).

Alternative Method using Phosphorus Pentasulfide:

-

Grind 150 g of phosphorus pentasulfide and mix with an equal weight of glacial acetic acid and 50 g of glass beads in a distillation flask.

-

Gently heat the mixture to initiate the reaction.

-

Once the reaction starts, it will proceed spontaneously. Control the reaction by intermittent heating.

-

Stop the reaction when the temperature reaches 103°C and fractionally distill the product.

Synthesis of N-Acetylcysteine (NAC)

Objective: To synthesize N-acetylcysteine by the acetylation of L-cysteine.[28][29][30][31][32]

Materials:

-

L-cysteine

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Rectified spirit

-

Water

Procedure:

-

Weigh 1 g of L-cysteine and transfer it to a conical flask.

-

Add 1 ml of acetic anhydride and a few drops of concentrated sulfuric acid carefully.

-

Warm the reaction mixture at 60°C for about 20 minutes with intermittent stirring.

-

Cool the flask in an ice bath and scratch the sides with a glass rod to induce crystallization.

-

Filter the crude product and wash it thoroughly with cold water.

-

Recrystallize the crude product from a 1:1 mixture of rectified spirit and water to obtain pure, white, crystalline N-acetylcysteine (mp 106–109.5°C).

Assessment of Copper Chelation by Penicillamine

Objective: To quantify the in vivo copper chelation efficacy of penicillamine by measuring 24-hour urinary copper excretion.[10][11][12][33][34]

Materials and Equipment:

-

24-hour urine collection containers (acid-washed and metal-free)

-

Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

-

Baseline Measurement: Instruct the patient to collect all urine for a 24-hour period in the provided container before initiating penicillamine treatment. This serves as the baseline urinary copper excretion level.

-

Treatment Protocol: Administer D-penicillamine to the patient according to the prescribed dosage regimen.

-

Follow-up Measurements: At specified intervals during the treatment (e.g., after 1 and 2 years), repeat the 24-hour urine collection.

-

Sample Preparation: Measure the total volume of the 24-hour urine collection. Acidify an aliquot of the urine sample to prevent precipitation of copper salts.

-

Copper Analysis: Determine the copper concentration in the urine samples using atomic absorption spectrophotometry or ICP-MS.

-

Calculation: Calculate the total 24-hour urinary copper excretion by multiplying the copper concentration by the total urine volume.

-

Compliance Assessment (Optional): To assess patient compliance, measure the 24-hour urinary copper excretion after a 48-hour cessation of D-penicillamine therapy. A return to near-baseline levels suggests compliance.

In Vitro Evaluation of NF-κB Inhibition by Alpha-Lipoic Acid

Objective: To assess the inhibitory effect of alpha-lipoic acid on TNF-α-induced NF-κB activation in human aortic endothelial cells (HAEC).[19][35][36]

Materials and Reagents:

-

Human Aortic Endothelial Cells (HAEC)

-

Cell culture medium and supplements

-

(R)-alpha-lipoic acid (LA)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Reagents for Western blotting (primary antibodies for IκBα, secondary antibodies, etc.)

-

Reagents for Electrophoretic Mobility Shift Assay (EMSA)

Procedure:

-

Cell Culture: Culture HAEC in appropriate medium until they reach the desired confluence.

-

Pre-treatment: Pre-incubate the HAEC with varying concentrations of alpha-lipoic acid (e.g., 0.05-1 mmol/L) for 48 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 U/ml) for a specified time.

-

Western Blot for IκBα Degradation:

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with a primary antibody against IκBα, followed by a secondary antibody.

-

Visualize the protein bands and quantify the levels of IκBα to assess its degradation. A decrease in IκBα levels indicates NF-κB activation.

-

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

-

Prepare nuclear extracts from the treated cells.

-

Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the shifted bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band in LA-treated cells indicates inhibition of NF-κB DNA binding activity.

-

Conclusion

Sulfur-containing carboxylic acids, particularly alpha-lipoic acid, N-acetylcysteine, and penicillamine, have demonstrated significant therapeutic potential across a range of clinical applications. Their mechanisms of action, primarily involving antioxidant, anti-inflammatory, and chelating activities, are increasingly understood through the modulation of key signaling pathways such as NF-κB, Keap1-Nrf2, and AMPK. The quantitative data from clinical trials, while sometimes varied, provide a strong basis for their continued investigation and use. The experimental protocols detailed herein offer standardized methods for the synthesis and evaluation of these and related compounds. Further research into the structure-activity relationships and optimization of these molecules holds great promise for the development of novel and more effective therapies for a variety of diseases.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Effects of N-acetylcysteine on outcomes in chronic obstructive pulmonary disease (Bronchitis Randomized on NAC Cost-Utility Study, BRONCUS): a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized, placebo-controlled, double blind study on the clinical efficacy of a cream containing 5% alpha-lipoic acid related to photoageing of facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Controlled trial of D-penicillamine in rheumatoid arthritis. Dose effect and the role of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. examine.com [examine.com]

- 9. researchgate.net [researchgate.net]

- 10. Wilson's disease: assessment of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of urinary copper excretion after 48-h d-penicillamine cessation as a compliance assessment in Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]

- 14. deepdyve.com [deepdyve.com]

- 15. Evaluation of D-penicillamine in juvenile chronic arthritis. A double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alpha-lipoic acid activates AMPK to protect against oxidative stress and apoptosis in rats with diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cetjournal.it [cetjournal.it]

- 21. researchgate.net [researchgate.net]

- 22. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bloomtechz.com [bloomtechz.com]

- 26. Page loading... [wap.guidechem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 29. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 30. mdpi.com [mdpi.com]

- 31. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]

- 32. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 33. gut.bmj.com [gut.bmj.com]

- 34. Long-Term Urinary Copper Excretion on Chelation Therapy in Children with Wilson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogs of 3-(Butylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(butylthio)propanoic acid and its derivatives and analogs, focusing on their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. It details experimental protocols for the synthesis of these compounds and for the evaluation of their biological effects. Quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of their mechanisms of action and potential therapeutic applications.

Introduction

3-(Butylthio)propanoic acid is a sulfur-containing carboxylic acid with a simple thioether structure. Its analogs, characterized by modifications to the alkyl chain, the propanoic acid backbone, or through the formation of derivatives such as esters and amides, have garnered interest in medicinal chemistry. These compounds are explored for a variety of potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities. A significant aspect of their biological action is believed to be mediated through the release of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in a multitude of physiological processes. This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to these promising compounds.

Synthesis of 3-(Butylthio)propanoic Acid and Its Derivatives

The synthesis of 3-(butylthio)propanoic acid and its derivatives, such as esters and amides, can be achieved through several established organic chemistry reactions.

Synthesis of 3-(Butylthio)propanoic Acid

A common method for the synthesis of 3-(alkylthio)propanoic acids is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound, such as acrylic acid.

Experimental Protocol: Synthesis of 3-(Butylthio)propanoic Acid

-

Materials: 1-Butanethiol, acrylic acid, and a basic catalyst (e.g., sodium hydroxide or triethylamine).

-

Procedure:

-

In a round-bottom flask, dissolve acrylic acid in a suitable solvent, such as ethanol.

-

Add a stoichiometric equivalent of 1-butanethiol to the solution.

-

Introduce a catalytic amount of a base (e.g., a few drops of triethylamine) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3-(butylthio)propanoic acid.

-

Synthesis of 3-(Butylthio)propanoate Esters

Ester derivatives of 3-(butylthio)propanoic acid can be synthesized through Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 3-(Butylthio)propanoate

-

Materials: 3-(Butylthio)propanoic acid, ethanol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

In a round-bottom flask, dissolve 3-(butylthio)propanoic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

After cooling, the excess ethanol is removed by rotary evaporation.

-

The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

Purification by column chromatography provides the pure ethyl 3-(butylthio)propanoate.

-

Synthesis of 3-(Butylthio)propanamides

Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with an amine.

Experimental Protocol: Synthesis of 3-(Butylthio)propanamide

-

Materials: 3-(Butylthio)propanoic acid, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), an amine (e.g., ammonia or a primary/secondary amine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 3-(butylthio)propanoic acid in dichloromethane in a round-bottom flask.

-

Add one equivalent of the coupling agent (DCC) and stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

Add the desired amine to the reaction mixture and allow it to warm to room temperature, stirring for several hours.

-

The dicyclohexylurea byproduct precipitates and can be removed by filtration.

-

The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

-

Biological Activities and Quantitative Data

Derivatives and analogs of 3-(butylthio)propanoic acid have been investigated for several biological activities. The following tables summarize the available quantitative data.

Anticancer Activity

The cytotoxic effects of various propanoic acid derivatives have been evaluated against different cancer cell lines. While specific IC₅₀ values for 3-(butylthio)propanoic acid are not widely reported, data for structurally related compounds provide insights into their potential.

Table 1: Cytotoxicity of Propanoic Acid Derivatives against Cancer Cell Lines

| Compound/Analog | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 20 | A549 (Lung) | MTT | >50 (approx. 50% viability at 50 µM) | [1] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung) | Not specified | 5.42 | [2] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung) | Not specified | 2.47 | [2] |

| Organotin(IV) carboxylate with 3-(4,5-diphenyloxazol-2-yl)propanoic acid (Ph₃SnL1) | MCF-7 (Breast) | CV | 0.218 ± 0.025 | [3] |

Antifungal Activity

The antifungal properties of thioether-containing compounds are an area of active research. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antifungal Activity of Propanoic Acid Analogs

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans ATCC 76485 | 64 | [4] |

| (E)-3-(Furan-2-yl)acrylic acid | Candida parapsilosis ATCC 22019 | 512 | [4] |

| Arylsulfonamide derivative 3 | Candida spp. | 125 - 1000 | [5] |

Anti-inflammatory Activity

The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs.

Table 3: COX Enzyme Inhibition by Propanoic Acid Analogs

| Compound/Analog | Enzyme | IC₅₀ (µM) | Reference |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative A | COX-1 | Similar to Meloxicam | [6] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative A | COX-2 | Similar to Meloxicam | [6] |

| Diterpene 7 from Aralia cordata | COX-1 | 11.7 | [7] |

| Diterpene 4 from Aralia cordata | COX-2 | 127.6 | [7] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37 °C.[8][10]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm.[8][10]

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.

-

Broth Microdilution Assay for Antifungal Susceptibility (MIC)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[5]

-

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid medium to determine the lowest concentration that inhibits visible growth.

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5]

-

Hydrogen Sulfide (H₂S) Release Assay

The ability of 3-(butylthio)propanoic acid and its analogs to release H₂S can be measured using various methods.

-

Principle: The compound is incubated under physiological conditions, and the released H₂S is trapped and quantified, often using a colorimetric or fluorescent method.

-

Procedure (using a methylene blue assay as an example):

-

Reaction Setup: In a sealed vial, incubate the test compound in a phosphate buffer (pH 7.4) with a source of cysteine (as H₂S is often released in the presence of other thiols).

-

H₂S Trapping: Place a separate container with a zinc acetate solution inside the sealed vial to trap the released H₂S as zinc sulfide.

-

Colorimetric Reaction: After incubation, add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the zinc sulfide solution. This reaction forms methylene blue in the presence of sulfide.

-

Quantification: Measure the absorbance of the methylene blue solution at approximately 670 nm and quantify the H₂S concentration using a standard curve.

-

Signaling Pathways and Mechanisms of Action

The biological effects of 3-(butylthio)propanoic acid and its analogs are often attributed to their ability to release hydrogen sulfide (H₂S), which can modulate various cellular signaling pathways.

H₂S-Mediated Signaling

3-(Alkylthio)propanoic acids can be metabolized to release H₂S. This gaseous molecule can then influence a variety of cellular processes.

Caption: H₂S release from 3-(butylthio)propanoic acid and subsequent biological effects.

Modulation of the NF-κB Signaling Pathway

Hydrogen sulfide has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[11] Propionic acid itself has been shown to inhibit the TLR4/NF-κB pathway.[11]

Caption: Inhibition of the NF-κB signaling pathway by H₂S.

Quorum Sensing Inhibition

Some short-chain fatty acid derivatives have been investigated as inhibitors of quorum sensing in bacteria, a process of cell-to-cell communication that regulates virulence and biofilm formation. This presents a potential mechanism for antimicrobial activity that does not directly kill the bacteria, possibly reducing the development of resistance.

Caption: Quorum sensing inhibition by thioether propanoic acid analogs.

Conclusion

3-(Butylthio)propanoic acid and its derivatives represent a class of compounds with significant potential for further investigation in drug discovery and development. Their straightforward synthesis, coupled with their diverse biological activities, including anticancer, antifungal, and anti-inflammatory effects, makes them attractive candidates for medicinal chemistry programs. The role of hydrogen sulfide as a key mediator of their biological effects provides a mechanistic basis for their action and opens avenues for the design of novel H₂S-releasing prodrugs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical applications.

References

- 1. Frontiers | Phosphonothioate-Based Hydrogen Sulfide Releasing Reagents: Chemistry and Biological Applications [frontiersin.org]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]